An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)ethanethioamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)ethanethioamide, a thioamide-containing compound of interest in medicinal chemistry and materials science. Thioamides are recognized as important isosteres of amides in drug discovery, offering unique properties such as altered hydrogen bonding capabilities, increased metabolic stability, and enhanced receptor affinity.[1][2][3] Understanding the fundamental physicochemical characteristics of 2-(4-Bromophenyl)ethanethioamide is crucial for its application in synthesis, biological screening, and formulation development.
Core Physicochemical Properties
The essential physicochemical data for 2-(4-Bromophenyl)ethanethioamide are summarized below. These properties are fundamental for identifying the compound and predicting its behavior in various chemical and biological systems.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 147111-30-6 | [4] |
| Molecular Formula | C₈H₈BrNS | [4] |
| Molecular Weight | 230.12 g/mol | [4] |
| Melting Point | 142-143.5 °C | [4] |
| Boiling Point | 340.6 ± 44.0 °C (Predicted) | [4] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.97 ± 0.29 (Predicted) | [4] |
The thioamide N-H group is generally more acidic than its corresponding amide counterpart, which is reflected in the predicted pKa value.[1] This increased acidity can influence hydrogen bond donor strength and interactions with biological targets.[1][2]
Experimental Protocols
Detailed methodologies are critical for the synthesis and characterization of 2-(4-Bromophenyl)ethanethioamide. The following sections provide established protocols.
A prevalent and effective method for synthesizing thioamides is the thionation of the corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[5][6] This protocol details the conversion of 2-(4-Bromophenyl)acetamide to 2-(4-Bromophenyl)ethanethioamide.
Materials:
-
2-(4-Bromophenyl)acetamide (1.0 mmol)
-
Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)[5]
-
Anhydrous Toluene (or another suitable high-boiling solvent like dioxane) (5-10 mL)[5]
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-(4-Bromophenyl)acetamide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol).[5]
-
Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting crude residue by silica gel column chromatography to separate the desired thioamide from phosphorus byproducts and any unreacted starting material.[5] The eluent system should be determined based on TLC analysis of the crude product.
-
Characterization: Confirm the identity and purity of the isolated 2-(4-Bromophenyl)ethanethioamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions: Lawesson's Reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. The reaction may produce toxic hydrogen sulfide gas as a byproduct.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
The melting point is a crucial parameter for assessing the purity of a crystalline solid.
Apparatus:
-
Digital melting point apparatus or a Thiele tube with mineral oil
-
Capillary tubes (sealed at one end)
-
Purified sample of 2-(4-Bromophenyl)ethanethioamide
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block or Thiele tube of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (142 °C).[4]
-
Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes related to 2-(4-Bromophenyl)ethanethioamide.
Caption: Synthesis workflow from starting materials to the final product.
Caption: Workflow for the characterization of the synthesized compound.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-(4-bromophenyl)ethanethioamide | 147111-30-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]
